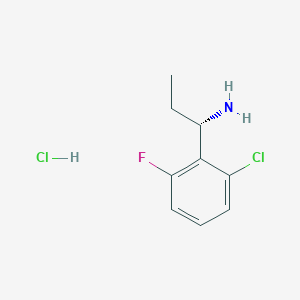
(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H12Cl2FN and its molecular weight is 224.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
- Nucleophilic Attacks and Catalysis : The substitution reactions involving chloro- and fluoro-ethylenes demonstrate the catalytic mechanisms in the presence of various solvents, highlighting the role of chloro- and fluoro-substituted compounds in such reactions (Rappoport & Ta-Shma, 1971).
- Antibacterial Agent Synthesis : Synthesis of antibacterial agents incorporating fluoro and chloro substituents demonstrates the importance of such compounds in medicinal chemistry (Egawa et al., 1984).
- Synthetic Route Optimization : Exploring efficient synthetic routes for fluoro-substituted compounds, as shown in the synthesis of morpholinol hydrochloride, contributes to advancements in organic synthesis methods (Tan Bin, 2010).
- Potential Cytotoxic Agents : The synthesis of hydrochloride compounds like 1-aryl-3-phenethylamino-1-propanone hydrochlorides can be crucial in developing new cytotoxic agents (Mete, Gul, & Kazaz, 2007).
Pharmaceutical and Biological Research
- Anti-Inflammatory Activity : Research on fluorine-substituted compounds in the form of quinazolin-amine derivatives shows potential in developing anti-inflammatory drugs (Sun et al., 2019).
- Drug Delivery Systems : The development of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery systems underscores the significance of chloro and fluoro compounds in designing responsive pharmaceutical carriers (Karimi et al., 2018).
Photophysical Studies and Material Science
- Luminescent Properties : The study of luminescent gold(I) carbenes derived from fluoro-substituted isocyanides indicates the potential of such compounds in material science and photophysics (Bartolomé et al., 2008).
- Photocuring Activity : Understanding the photochemical properties of fluoro-substituted thioxanthones, as seen in the study of photocuring activity, has implications for photopolymerization processes in industrial applications (Allen et al., 1994).
Analytical and Detection Techniques
- Single-Molecule Fluorophores : The development of single-molecule fluorophores involving fluoro-substituted compounds for cell membrane imaging enhances analytical techniques in cellular biology (Nishimura et al., 2006).
Environmental and Safety Studies
- Metal Ion Detection : The creation of test paper sensors for metal ion detection, incorporating fluoro-substituted compounds, demonstrates the utility of these compounds in environmental monitoring and safety applications (Das et al., 2012).
Properties
IUPAC Name |
(1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUQLPSNXGYWEY-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC=C1Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
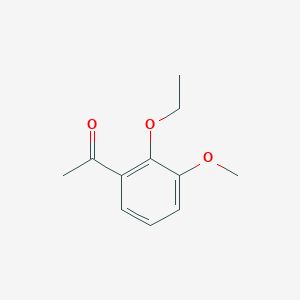
![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2817524.png)
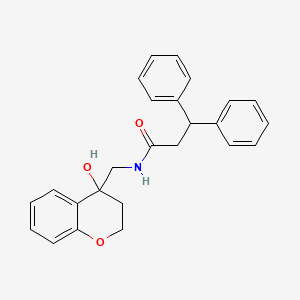
![Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride](/img/structure/B2817526.png)
![methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2817529.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)
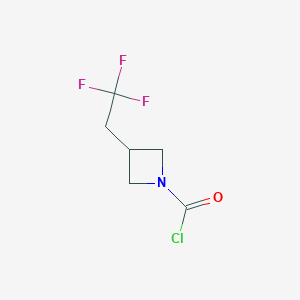
![Cyclohexyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2817534.png)
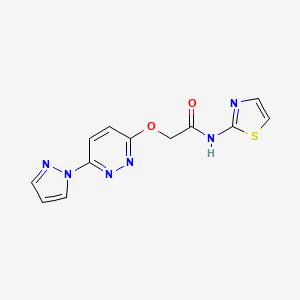
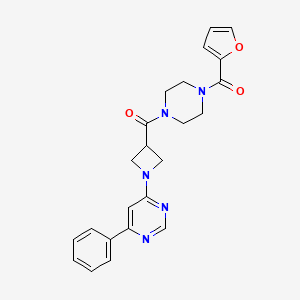
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2817538.png)

